Methyl 3-fluoro-5-nitrobenzoate
Description
Methyl 3-fluoro-5-nitrobenzoate (CAS: 883987-72-2) is a fluorinated nitrobenzoate ester with the molecular formula C₈H₆FNO₄. It is characterized by a methyl ester group at the carboxyl position, a fluorine substituent at the 3-position, and a nitro group at the 5-position of the benzene ring. This compound is commercially available with purities ranging from 95% to 98%, as noted by suppliers such as CymitQuimica and Combi-Blocks . Its InChIKey (BMUQWLIUUPZAOK-UHFFFAOYSA-N) and synonyms like "3-Fluoro-5-nitrobenzoic acid methyl ester" are well-documented in chemical databases . The compound is primarily utilized in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where its electron-withdrawing substituents (fluoro and nitro groups) influence reactivity and stability.
Properties
IUPAC Name |
methyl 3-fluoro-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUQWLIUUPZAOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656052 | |
| Record name | Methyl 3-fluoro-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883987-72-2 | |
| Record name | Methyl 3-fluoro-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-fluoro-5-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-fluoro-5-nitrobenzoate can be synthesized through a multi-step process involving nitration and esterification reactions. One common method involves the nitration of methyl 3-fluorobenzoate using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and minimize side reactions. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in methanol.
Ester Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of 3-fluoro-5-aminobenzoate.
Ester Hydrolysis: Formation of 3-fluoro-5-nitrobenzoic acid.
Scientific Research Applications
Methyl 3-fluoro-5-nitrobenzoate is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving nitroaromatic compounds.
Medicine: Research into its potential as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 3-fluoro-5-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, making it a valuable tool in research.
Comparison with Similar Compounds
Table 1: Key Structural Analogs of this compound
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Effects: The 3-fluoro and 5-nitro groups in this compound create a strong electron-deficient aromatic ring, enhancing electrophilic substitution reactivity compared to analogs like Methyl 4-fluoro-3-nitrobenzoate (4-F, 3-NO₂), where the nitro group is meta to the ester .
- Solubility and Stability: The ortho positioning of fluorine and nitro groups in Methyl 5-fluoro-2-nitrobenzoate (5-F, 2-NO₂) may introduce steric hindrance, reducing solubility in polar solvents relative to this compound .
- Melting Points: Methyl 4-chloro-3-nitrobenzoate (4-Cl, 3-NO₂) has a higher melting point (∼120°C) than this compound (∼90°C), likely due to chlorine’s larger atomic radius and stronger intermolecular forces .
Commercial and Research Relevance
- Pharmaceutical Intermediates : this compound is a precursor in synthesizing fluorinated anilines, which are critical in antitumor agents. In contrast, Methyl 4-fluoro-3-nitrobenzoate is more commonly used in dye synthesis .
- Purity Variability : Supplier data indicate that this compound’s purity (95–98%) is slightly lower than that of Methyl 4-fluoro-3-nitrobenzoate (98%), suggesting differences in synthetic accessibility .
Biological Activity
Methyl 3-fluoro-5-nitrobenzoate is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following features:
- Functional Groups : It contains a methyl ester, a nitro group, and a fluorine atom, which contribute to its chemical reactivity and biological activity.
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 185.14 g/mol.
The presence of the nitro group is particularly significant as it often enhances antibacterial properties, making it a candidate for further pharmacological studies.
The biological activity of this compound is attributed to its interaction with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways, similar to established nitro-containing antibiotics.
- Receptor Interactions : Its structure allows for potential interactions with receptors that modulate biological pathways, influencing cellular responses.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. For instance:
- Minimum Inhibitory Concentrations (MICs) : Preliminary tests indicate effective MICs ranging from <0.03125 to 0.25 μg/mL against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, and from 1 to 4 μg/mL against Gram-negative bacteria such as Klebsiella pneumoniae and Acinetobacter baumannii .
Comparative Studies
A comparative analysis with similar compounds reveals the unique efficacy of this compound:
| Compound Name | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | <0.03125 | Antibacterial |
| Methyl 2-fluoro-5-nitrobenzoate | <0.125 | Antibacterial |
| Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate | <0.0625 | Antibacterial |
This table illustrates that this compound exhibits potent antibacterial activity comparable to or exceeding that of structurally similar compounds.
Synthesis and Research Findings
The synthesis of this compound typically involves nitration reactions followed by esterification processes. Notably, the compound can be synthesized through a method involving the reaction of 5-fluoro-2-methylbenzoic acid with fuming nitric acid .
Future Directions in Research
Further research is warranted to explore:
- Mechanism Elucidation : Detailed studies using molecular docking and kinetic assays to understand the interactions at the molecular level.
- In Vivo Studies : Evaluating the therapeutic efficacy and safety profile in animal models to support potential clinical applications.
- Resistance Development : Investigating the potential for resistance development in bacterial strains exposed to this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
